sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate
Description
Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate (CID 62697606) is a heterocyclic compound with the molecular formula C₆H₉N₃O₂ and a sodium carboxylate group attached to a 1,3-dimethyl-1,2,4-triazole ring. Its SMILES notation is CC1=NN(C(=N1)CC(=O)O)C, and its predicted collision cross-section (CCS) in the [M+Na]+ adduct form is 142.8 Ų . The compound lacks extensive literature or patent data, necessitating comparisons with structurally related 1,2,4-triazole derivatives to infer its properties and applications.
Properties
Molecular Formula |
C6H8N3NaO2 |
|---|---|
Molecular Weight |
177.14 g/mol |
IUPAC Name |
sodium;2-(2,5-dimethyl-1,2,4-triazol-3-yl)acetate |
InChI |
InChI=1S/C6H9N3O2.Na/c1-4-7-5(3-6(10)11)9(2)8-4;/h3H2,1-2H3,(H,10,11);/q;+1/p-1 |
InChI Key |
UWEPRIKQLKYYSD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=N1)CC(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the triazole nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include triazole N-oxides, dihydrotriazole derivatives, and various substituted triazole compounds .
Scientific Research Applications
Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives.
Medicine: It is being investigated for its potential anticancer, antifungal, and antibacterial properties.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. The compound can also interfere with the synthesis of nucleic acids and proteins, leading to its biological effects .
Comparison with Similar Compounds
Sodium 2-(1-Methyl-1H-1,2,4-Triazol-5-yl)Acetate
Potassium 2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-Triazol-5-yl)Thio)Acetate (Compound Ia)
Triazamate (Ethyl Ester Derivative)
- Structure : Ethyl 2-[[1-(dimethylcarbamoyl)-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]thio]acetate.
- Application : A pesticide (CAS 112143-82-5) with a tert-butyl group and carbamoyl substituent, contributing to hydrophobic interactions and pesticidal activity .
- Comparison : The sodium carboxylate form lacks these substituents, likely reducing pesticidal utility but improving water solubility.
Thiotriazolin (Morpholine Salt)
Table 1: Structural and Functional Comparison
Cation Effects on Bioactivity
- Potassium vs. Sodium : Potassium salts (e.g., Compound Ia) often exhibit enhanced bioactivity due to favorable ionic interactions with cellular targets. Sodium analogs, while more water-soluble, may show reduced efficacy .
- Morpholine : Bulkier cations like morpholine disrupt target binding, leading to sharp activity declines .
Substituent Influences
- Thioether vs. Carboxylate : Thioether linkages (e.g., in Compound Ia) enhance lipophilicity and membrane permeability, whereas carboxylate groups favor aqueous solubility .
Biological Activity
Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate is a chemical compound derived from the 1,2,4-triazole family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound has the molecular formula and a molecular weight of 177.14 g/mol. The synthesis typically involves a nucleophilic substitution reaction between 1,3-dimethyl-1H-1,2,4-triazole and chloroacetic acid in the presence of sodium hydroxide:
This process can be optimized for both laboratory and industrial scales to enhance yield and purity .
Biological Activity Overview
This compound exhibits several notable biological activities:
Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in various cancer cell lines through mechanisms involving interaction with specific molecular targets .
Antifungal and Antibacterial Effects : The compound has demonstrated antifungal and antibacterial properties in vitro. Its mechanism is thought to involve disruption of nucleic acid synthesis and modulation of enzyme activity by coordinating with metal ions.
The biological effects of this compound are primarily mediated through its interactions with various enzymes and proteins:
- Enzyme Inhibition : The triazole ring can form hydrogen bonds with enzymes such as cytochrome P450s. This interaction can alter metabolic pathways critical for cell survival and proliferation .
- Nucleic Acid Interaction : The compound's ability to interfere with nucleic acid synthesis positions it as a potential antimicrobial agent .
Research Findings and Case Studies
Recent studies have focused on elucidating the structure–activity relationships (SAR) of triazole derivatives similar to this compound:
| Compound | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Anticancer | TBD | Induces apoptosis in cancer cell lines |
| BOK-2 (triazole derivative) | DprE1 Inhibition | 2.2 ± 0.1 | Potential tuberculosis treatment candidate |
| BOK-3 (triazole derivative) | DprE1 Inhibition | 3.0 ± 0.6 | Similar to BOK-2 in efficacy |
These findings highlight the promising nature of triazole derivatives in drug development .
Applications
This compound has potential applications across various fields:
Medicinal Chemistry : Its anticancer and antimicrobial properties make it a candidate for further pharmacological development.
Agricultural Chemistry : The compound may serve as a fungicide or bactericide in agricultural applications.
Material Science : Due to its unique chemical properties, it could be utilized in developing new materials with specific functionalities .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of the triazole precursor with sodium acetate under reflux in ethanol (or isopropanol) is a common approach . Monitoring reaction progress via TLC or HPLC ensures complete conversion, while recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity . Adjusting stoichiometry and temperature (60–80°C) improves yield, particularly when using sodium cations to replace other counterions .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the triazole ring substitution pattern and acetate linkage. Aromatic protons in the triazole ring typically resonate at δ 7.5–8.5 ppm, while methyl groups appear as singlets near δ 2.5–3.0 ppm .
- HPLC-DAD : Validates purity (>98%) and detects residual intermediates using C18 columns with mobile phases like acetonitrile/water (70:30) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, with sodium coordination geometry analyzed via Olex2 or Mercury .
Q. How is the biological activity of this compound assessed in preliminary assays?
- Methodology :
- Antimicrobial testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) at concentrations of 10–100 µg/mL, with zone-of-inhibition measurements .
- Enzyme inhibition : Kinetic studies using spectrophotometry to monitor interactions with target enzymes (e.g., acetylcholinesterase) at physiological pH .
Advanced Research Questions
Q. How does the sodium cation influence bioactivity compared to potassium or other cations in analogous triazole-acetate derivatives?
- Methodology : Comparative studies using isostructural salts (e.g., potassium vs. sodium) reveal cation-dependent effects. For example, sodium salts exhibit reduced actoprotective activity (~6–10% lower) compared to potassium analogs due to weaker ion-dipole interactions with biological targets . Differential scanning calorimetry (DSC) and molecular docking can correlate cation size/charge with binding affinity .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodology :
- Standardized assays : Use identical microbial strains (e.g., ATCC standards) and normalized inoculum sizes to minimize variability .
- Crystallographic validation : Confirm compound identity and purity via single-crystal XRD to rule out polymorphic or solvate effects .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., thiophene-substituted triazoles) to identify trends in substituent effects .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- DFT calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to derive electrostatic potential maps and frontier molecular orbitals .
- Molecular dynamics : Simulate ligand-protein interactions (e.g., with cytochrome P450) using GROMACS, focusing on hydrogen-bonding and hydrophobic contacts .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodology :
- Solvent screening : Test polar aprotic solvents (e.g., DMSO, DMF) for slow evaporation at 4°C to enhance crystal growth .
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices and improve R-factor convergence .
Q. How does the compound’s topological polar surface area (TPSA) influence its pharmacokinetic properties?
- Methodology : Calculate TPSA (e.g., 107 Ų via Molinspiration) to predict membrane permeability. High TPSA (>90 Ų) correlates with low blood-brain barrier penetration, validated via in vitro Caco-2 cell assays .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
